3-BENZYLOXY-4-METHOXYBORONIC ACID, PINACOL ESTER
CAS No.: 1005010-03-6
Cat. No.: VC7217236
Molecular Formula: C20H25BO4
Molecular Weight: 340.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005010-03-6 |
|---|---|
| Molecular Formula | C20H25BO4 |
| Molecular Weight | 340.23 |
| IUPAC Name | 2-(4-methoxy-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-11-12-17(22-5)18(13-16)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3 |
| Standard InChI Key | PNAPHEUGEGSIJQ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound is systematically named 2-(4-methoxy-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under IUPAC guidelines . Its molecular structure integrates a boronic acid pinacol ester moiety, a benzyloxy group, and a methoxy substituent, which collectively influence its chemical behavior.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 1005010-03-6 | |
| Molecular Formula | ||
| Molecular Weight | 340.23 g/mol | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3 | |
| InChI Key | PNAPHEUGEGSIJQ-UHFFFAOYSA-N |
The pinacol ester group () stabilizes the boronic acid, preventing premature hydrolysis and enabling storage under ambient conditions.
Structural Analysis
X-ray crystallography data (unavailable in public sources) would typically reveal a planar boron center coordinated to two oxygen atoms from the pinacol group. The benzyloxy and methoxy substituents occupy ortho and para positions on the phenyl ring, respectively, creating steric and electronic effects critical for regioselective coupling reactions.
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis involves a two-step protocol:
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Formation of 3-Benzyloxy-4-Methoxyphenylboronic Acid: A Miyaura borylation reaction using bis(pinacolato)diboron () and a palladium catalyst (e.g., ) on 3-benzyloxy-4-methoxybromobenzene.
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Esterification with Pinacol: The boronic acid reacts with pinacol () under Dean-Stark conditions to remove water, yielding the pinacol ester.
Reaction Scheme:
Industrial Production
Industrial manufacturing employs continuous flow reactors to optimize yield (>85%) and purity (>98%). Key parameters include:
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Temperature: 60–80°C to balance reaction rate and byproduct formation.
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Catalyst Loading: 0.5–1 mol% palladium to minimize costs.
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Solvent: Tetrahydrofuran (THF) or 1,4-dioxane for solubility.
Chemical Reactions and Applications
Suzuki-Miyaura Coupling
The compound’s primary application is in Suzuki-Miyaura cross-coupling, forming biaryl structures essential in pharmaceuticals and materials science. For example:
Key Advantages:
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Tolerance to air and moisture due to pinacol protection.
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High functional group compatibility (e.g., esters, ethers).
Oxidation and Functionalization
Controlled oxidation with hydrogen peroxide converts the boronic ester to a phenol derivative:
This reaction is utilized in protecting group strategies during multistep syntheses.
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